molecular formula C23H16ClN3 B2535939 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-53-0

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No. B2535939
CAS RN: 400079-53-0
M. Wt: 369.85
InChI Key: FYENBMSAKZTTRC-OUKQBFOZSA-N
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Description

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (4-CBPB) is a synthetic compound of the benzimidazole family. It has been studied for its potential applications in various fields, including medical, agricultural, and industrial research. 4-CBPB has been found to have various biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile, also known as 4-{2-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]vinyl}benzenecarbonitrile:

Anticancer Activity

This compound has shown potential as an anticancer agent. The benzimidazole moiety is known for its ability to inhibit tumor growth by interfering with DNA synthesis and cell division. Studies have demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells, making them promising candidates for chemotherapy .

Antiviral Properties

Benzimidazole derivatives, including this compound, have been investigated for their antiviral activities. They can inhibit the replication of various viruses by targeting viral enzymes or interfering with viral RNA synthesis. This makes them potential candidates for treating viral infections such as HIV, hepatitis, and respiratory syncytial virus .

Antimicrobial Applications

The compound exhibits significant antimicrobial properties, effective against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, which can be useful in developing new antibiotics to combat resistant strains .

Anti-inflammatory Effects

Research has shown that benzimidazole derivatives can act as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as arthritis .

Antioxidant Activity

This compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Its antioxidant activity can help in developing therapies to mitigate oxidative damage .

Antiparasitic Applications

Benzimidazole derivatives are known for their antiparasitic properties. They can inhibit the growth of parasites by disrupting their metabolic processes. This compound could be explored for treating parasitic infections such as malaria, leishmaniasis, and trypanosomiasis .

Antidiabetic Potential

Studies have indicated that benzimidazole derivatives can have antidiabetic effects. They can enhance insulin sensitivity and reduce blood glucose levels, making them potential candidates for managing diabetes. This compound could be further investigated for its role in diabetes treatment .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Benzimidazole derivatives can protect neurons from damage caused by oxidative stress and excitotoxicity. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

These applications highlight the versatility and potential of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

Benzimidazole: a medicinally important heterocyclic moiety

properties

IUPAC Name

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-5-3-4-19(14-20)16-27-22-7-2-1-6-21(22)26-23(27)13-12-17-8-10-18(15-25)11-9-17/h1-14H,16H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENBMSAKZTTRC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

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